molecular formula C11H15N3 B2577241 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1691844-20-8

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2577241
CAS No.: 1691844-20-8
M. Wt: 189.262
InChI Key: XTDKBKHCEBMFPM-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[321]oct-2-ene is a heterocyclic compound that features an imidazole ring fused with a bicyclic octene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with a bicyclic ketone in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the bicyclic structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    8-Azabicyclo[3.2.1]octane: A bicyclic compound that shares the core structure but lacks the imidazole ring.

    Imidazole N-oxides: Oxidized derivatives of imidazole with different reactivity and properties.

Uniqueness

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its fused heterocyclic structure, which combines the properties of both imidazole and bicyclic octene. This dual nature allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKBKHCEBMFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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